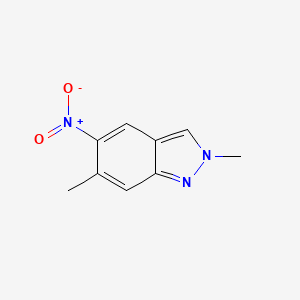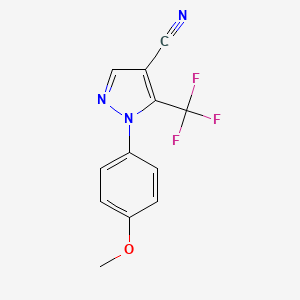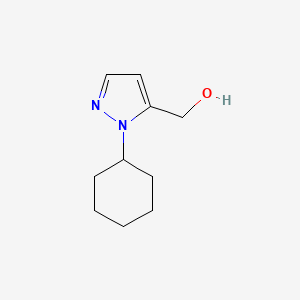
ethyl 2-((4-ethyl-5-((4-methoxybenzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-((4-ethyl-5-((4-methoxybenzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetate is a compound of interest in the field of organic chemistry due to its complex structure and potential for diverse chemical reactivity. Its structure features a 1,2,4-triazole ring, a common motif in pharmaceuticals and agrochemicals, suggesting its relevance in synthetic and medicinal chemistry.
Synthesis Analysis
The synthesis of similar triazole derivatives typically involves multi-step reactions starting from readily available chemicals. For instance, the synthesis of ethyl 2-(3-methyl-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-4-yl)acetate involves steps such as nitrosation, cyclization, and sulfuration, indicating the complexity and precision required in synthesizing these compounds (Karczmarzyk et al., 2012).
Molecular Structure Analysis
The molecular structure of related 1,2,4-triazole derivatives reveals significant insights into their chemical behavior. For example, the planarity of the triazole ring and its substituents affects the molecule's reactivity and interaction with biological targets. The crystal structure analysis often shows hydrogen bonding and other non-covalent interactions critical for understanding the compound's stability and reactivity (Z. Karczmarzyk et al., 2012).
Applications De Recherche Scientifique
Structural Insights
The compound ethyl 2-((4-ethyl-5-((4-methoxybenzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetate, due to its intricate structure, exhibits specific geometric characteristics. For instance, a related compound, Ethyl 2-(3-methyl-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-4-yl)acetate, is noted for its planarity in the 1,2,4-triazoline ring and the almost planar nature of the ethyl acetate substituent. These structural features influence the compound's chemical reactivity and interactions (Karczmarzyk et al., 2012).
Chemical Characterization
Compounds structurally similar to ethyl 2-((4-ethyl-5-((4-methoxybenzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetate have been synthesized and characterized. For example, the synthesis and characterization of 4-(((4-Ethyl-5-(Thiophene-2-yl)-4H-1,2,4-Triazol-3-yl)Thio)Methyl)-6-Methoxycoumarin (ETMM) involved spectroscopic techniques like FT-IR, NMR, and UV. Theoretical calculations, including Density Functional Theory (DFT) and molecular electrostatic potentials, were also employed, indicating a strong correlation between experimental and theoretical data (Sarac, 2020).
Biological Applications and Interactions
Cancer Research
Compounds containing the 1,2,4-triazol-3-ylthioacetate moiety have demonstrated potential in cancer research. Hydrazones derived from these compounds were tested for cytotoxicity against various cancer cell lines, including melanoma, breast cancer, and pancreatic carcinoma. Some derivatives showed higher cytotoxicity against melanoma cells and inhibited cancer cell migration, indicating potential as antimetastatic agents (Šermukšnytė et al., 2022).
Synthesis of Novel Derivatives
The compound also serves as a precursor in the synthesis of novel chemical derivatives. For instance, Schiff bases containing the 1,2,4-triazole ring were synthesized, providing new insights into molecular structures and interactions. These compounds were characterized by techniques such as IR spectroscopy and NMR, offering valuable information for chemical and pharmaceutical studies (Mobinikhaledi et al., 2010).
Propriétés
IUPAC Name |
ethyl 2-[[4-ethyl-5-[[(4-methoxybenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O4S/c1-4-21-14(19-20-17(21)26-11-15(22)25-5-2)10-18-16(23)12-6-8-13(24-3)9-7-12/h6-9H,4-5,10-11H2,1-3H3,(H,18,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOLHDJJHAZMEJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)OCC)CNC(=O)C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 2-((4-ethyl-5-((4-methoxybenzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2R,3R,4R,5S,6S)-6-[(2S,3S,4R,5R,6R)-2-[[(3R,4aS,6aS,6bR,8aR,11R,12aS,14aS,14bR)-11-carboxy-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl]oxy]-6-carboxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/no-structure.png)
![5-amino-1-[(4-chlorophenyl)methyl]-N-(2,3-dimethylphenyl)triazole-4-carboxamide](/img/structure/B2488192.png)
![(4-Chlorophenyl)[4-(trifluoromethoxy)phenyl]methanamine](/img/structure/B2488193.png)



![Ethyl 3-(3-fluorophenyl)-5-(furan-2-carboxamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2488199.png)

![methyl 4-(7-(4-(methylthio)phenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-6-yl)benzoate](/img/structure/B2488201.png)


![2-(7,7-Difluoro-1-bicyclo[4.1.0]heptanyl)propan-1-amine](/img/structure/B2488205.png)
